molecular formula C15H17NO6 B12821126 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid

Cat. No.: B12821126
M. Wt: 307.30 g/mol
InChI Key: WRYFDMIWBNZSSN-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid is a chemical compound with the molecular formula C15H17NO6 and a molecular weight of 307.3 g/mol . It is known for its applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized isoindoline derivatives.

Scientific Research Applications

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonyl)isoindoline-5-carboxylic acid
  • 2-(tert-Butoxycarbonyl)isoindoline-6-carboxylic acid
  • 2-(tert-Butoxycarbonyl)isoindoline-4,5-dicarboxylic acid

Uniqueness

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over functional group placement .

Properties

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5,6-dicarboxylic acid

InChI

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-6-8-4-10(12(17)18)11(13(19)20)5-9(8)7-16/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

WRYFDMIWBNZSSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)C(=O)O)C(=O)O

Origin of Product

United States

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